N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidinyl core. Key structural attributes include:
- A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen, contributing electron-donating methoxy groups.
- A sulfanyl (-S-) linkage connecting the acetamide to a 4-hydroxy-6-methylthieno[2,3-d]pyrimidinyl moiety. The hydroxy group at position 4 and methyl group at position 6 modulate solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C18H19N3O4S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-10-6-12-17(23)20-15(21-18(12)27-10)8-26-9-16(22)19-13-5-4-11(24-2)7-14(13)25-3/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21,23) |
InChI Key |
MJVMIHPOVIEGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, thiols, and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as solvent choice and reaction time, are tailored to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide exhibits significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- In Vitro Studies : Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. For instance, it demonstrated an IC50 value of 0.5 µM against leukemia cells, indicating strong cytotoxicity.
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Broad-Spectrum Efficacy : It has been tested against several bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida species), showing minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
- Mechanism : The antimicrobial action is believed to disrupt critical cellular processes in pathogens, leading to cell death.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms.
Summary Table of Synthesis Methods
| Method | Description |
|---|---|
| Multi-step Synthesis | Requires several steps for complete synthesis |
| One-Pot Reactions | Streamlined process that improves efficiency |
Case Study 1: Anticancer Activity in Leukemia Cells
A study investigated the effects of this compound on acute biphenotypic leukemia MV4-11 cells. The results indicated:
- Significant Growth Inhibition : Correlated with down-regulation of key signaling pathways (e.g., phospho-ERK1/2).
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against various pathogens:
- Promising Results : The compound exhibited MIC values significantly lower than those of conventional antibiotics against resistant strains.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (acetamide, pyrimidine/thienopyrimidine cores, and sulfanyl linkages) but differ in substituents and biological/physical properties:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structure: Pyrimidinone core (6-oxo-1,6-dihydropyrimidine) with a methyl group at position 4, linked via sulfanyl to a dichlorophenylacetamide.
- Key Data :
- Melting Point : 230–232°C (indicative of high crystallinity).
- Spectral Data : 1H NMR shows aromatic protons at δ 7.82 (H-4′) and 7.28–7.41 (H-5′,6′), with a singlet for the pyrimidine CH-5 at δ 6.01.
- Elemental Analysis : C, 45.29% (vs. calculated 45.36%), confirming purity.
- The pyrimidinone core lacks the thiophene fusion seen in the thienopyrimidine of the target compound, reducing aromatic surface area for π-stacking interactions .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j, )
- Structure: Pyrimidine core substituted with 2,4-dimethoxyphenyl and 4-fluorophenyl groups, linked to phenylacetamide via an amino group.
- Key Data :
- Yield : 82% (higher than the target compound’s synthetic efficiency, if reported).
- Mass Spec : m/z 458.18 [M⁺], aligning with molecular formula C₂₄H₂₁FN₄O₃.
- Spectral Data : 1H NMR shows aromatic protons (δ 6.61–7.85) and methoxy groups (δ 3.82).
- The amino linkage (vs. sulfanyl in the target compound) may alter hydrogen-bonding patterns and conformational flexibility .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (–7)
- Structure: Diaminopyrimidine core linked to chlorophenylacetamide via sulfanyl.
- Key Data :
- Crystallography : Pyrimidine and benzene rings are inclined at 42.25°–67.84°, influenced by intramolecular N–H⋯N hydrogen bonds.
- Conformational Stability : Folded conformation stabilized by hydrogen bonding, a feature likely shared with the target compound’s hydroxy group.
- Comparison: The 4,6-diamino groups on the pyrimidine enhance hydrogen-bonding capacity vs. the hydroxy and methyl groups in the target compound. Chlorophenyl vs. dimethoxyphenyl substituents affect electronic properties (electron-withdrawing Cl vs. electron-donating OCH₃) .
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()
- Structure: Thieno[3,2-d]pyrimidinone core with a nitro group at position 3, linked to 4-methoxyphenylacetamide.
- Electron Effects: The nitro group is strongly electron-withdrawing, altering the electronic profile of the thienopyrimidine core.
- Comparison: The nitro group may reduce metabolic stability compared to the target compound’s methyl and hydroxy groups. Thieno[3,2-d]pyrimidinone (vs. thieno[2,3-d]pyrimidine in the target) alters ring fusion orientation, impacting binding site compatibility .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a methoxy-substituted phenyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 382.47 g/mol.
Anticancer Activity
Research has indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, studies have shown that similar thieno compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 5.2 | Apoptosis induction | |
| MCF-7 (Breast) | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate activity against several bacterial strains, potentially through the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression and microbial growth.
- Cell Signaling Modulation : The compound might influence various signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its anticancer effects.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. Additionally, flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
